molecular formula C10H11BrN2O4 B8776484 Methyl 3-((5-bromo-2-nitrophenyl)amino)propanoate

Methyl 3-((5-bromo-2-nitrophenyl)amino)propanoate

Cat. No.: B8776484
M. Wt: 303.11 g/mol
InChI Key: CDTMDYQSGFYGSK-UHFFFAOYSA-N
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Description

Methyl 3-((5-bromo-2-nitrophenyl)amino)propanoate is a useful research compound. Its molecular formula is C10H11BrN2O4 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-nitroanilino)propanoate

InChI

InChI=1S/C10H11BrN2O4/c1-17-10(14)4-5-12-8-6-7(11)2-3-9(8)13(15)16/h2-3,6,12H,4-5H2,1H3

InChI Key

CDTMDYQSGFYGSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mol), methyl 3-aminopropanoate hydrochloride (6.4 g, 45.5 mol) and K2CO3 (19 g, 136.5 mol) in THF (250 mL) was heated at 100° C. for 4 hrs. The mixture was extracted with ethyl acetate (100 mL), washed with brine (150 mL), dried and concentrated to give the residue, which was purified by CombiFlash (PE:EA=2:1) to give methyl 3-((5-bromo-2-nitrophenyl)amino)propanoate (12 g, yield 88%). 1H NMR (300 MHz, CDCl3) δ 2.70-2.75 (t, J=6.6 Hz, 2H), 3.58-3.65 (m, 2H), 3.74 (s, 3H), 6.76-6.80 (m, 1H), 7.02-7.03 (d, J=2.1 Hz, 1H), 8.01-8.04 (d, J=9.0 Hz, 2H), 8.20-8.22 (br, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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